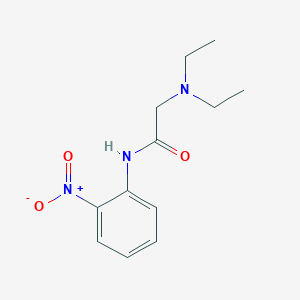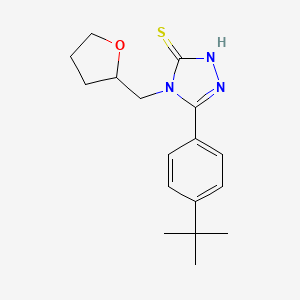
N~2~,N~2~-diethyl-N~1~-(2-nitrophenyl)glycinamide
描述
N~2~,N~2~-diethyl-N~1~-(2-nitrophenyl)glycinamide, commonly known as DENG, is a chemical compound that has been extensively studied for its potential applications in scientific research. DENG is a glycine derivative and has been found to exhibit various biochemical and physiological effects. In
作用机制
DENG acts as a glycine receptor agonist and enhances the activity of glycine receptors in the central nervous system. Glycine receptors are involved in the regulation of various physiological processes, including synaptic transmission, pain perception, and motor control. DENG has been found to enhance the activity of glycine receptors by increasing the affinity of the receptor for glycine and prolonging the duration of receptor activation.
Biochemical and Physiological Effects:
DENG has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the severity of seizures in animal models of epilepsy and to reduce pain perception in animal models of neuropathic pain. DENG has also been found to reduce inflammation in animal models of inflammatory bowel disease. Additionally, DENG has been found to protect against neurotoxicity induced by amyloid-β peptide, a hallmark of Alzheimer's disease.
实验室实验的优点和局限性
DENG has several advantages for use in lab experiments. It is a highly specific glycine receptor agonist and can be used to study the role of glycine receptors in various physiological processes. DENG is also relatively easy to synthesize and purify, making it readily available for use in research. However, DENG has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on DENG. One area of research is the development of more potent and selective glycine receptor agonists based on the structure of DENG. Another area of research is the investigation of the potential use of DENG in the treatment of various neurological disorders, including epilepsy and Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and administration of DENG for use in research.
科学研究应用
DENG has been widely used in scientific research due to its potential applications in various fields. It has been found to exhibit anticonvulsant, antinociceptive, and anti-inflammatory properties. DENG has also been studied for its potential use as a neuroprotective agent and in the treatment of Alzheimer's disease. Additionally, DENG has been used as a pharmacological tool to study the role of glycine receptors in the central nervous system.
属性
IUPAC Name |
2-(diethylamino)-N-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-3-14(4-2)9-12(16)13-10-7-5-6-8-11(10)15(17)18/h5-8H,3-4,9H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLJLUCHRYRTKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(diethylamino)-N-(2-nitrophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}benzoate](/img/structure/B4084003.png)

![2-(1H-benzimidazol-1-yl)-1-[(2-methylphenoxy)methyl]ethyl acetate](/img/structure/B4084016.png)
![ethyl 1-{[(4-anilinophenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B4084019.png)
![N-cyclopropyl-4-(5-methyl-2-furyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4084027.png)

![1'-{[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4084030.png)
![methyl 3-[(4-chlorobenzyl)amino]-2-cycloheptyl-3-oxopropanoate](/img/structure/B4084042.png)
![3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4084043.png)
![2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-N-(4-iodophenyl)acetamide](/img/structure/B4084051.png)
![N-(4-{[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]carbonyl}phenyl)-2-nitrobenzamide](/img/structure/B4084064.png)

![3-[(2-oxocyclohexyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B4084101.png)
![10-[4-(trifluoromethyl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B4084108.png)